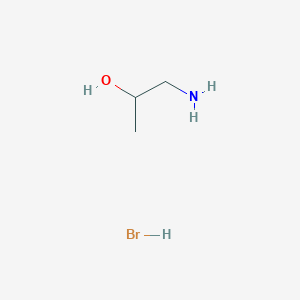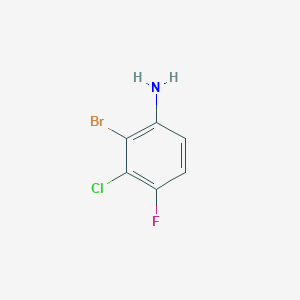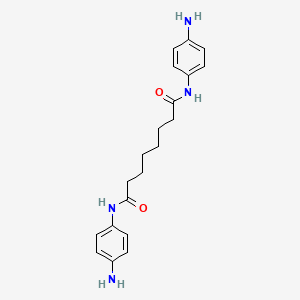
Cadmium;copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium and copper are two distinct elements that can form various compounds and alloys. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. It is primarily used in batteries, pigments, coatings, and as a stabilizer in plastics. Copper, on the other hand, is a reddish-brown metal known for its high electrical and thermal conductivity. It is widely used in electrical wiring, plumbing, and as a component in various metal alloys. When combined, cadmium and copper form alloys that exhibit unique properties, such as increased strength and hardness, making them valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium and copper can be combined through various synthetic routes. One common method involves dissolving pure cadmium and copper metals in nitric acid (HNO₃) to form their respective nitrates. These nitrates can then be mixed and reduced to form cadmium-copper alloys. The reaction conditions typically involve controlled temperatures and the use of reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) .
Industrial Production Methods: In industrial settings, cadmium-copper alloys are often produced through electroplating or alloying processes. Electroplating involves depositing a thin layer of cadmium onto a copper substrate using an electrolytic solution containing cadmium ions. Alloying, on the other hand, involves melting cadmium and copper together in a furnace and then casting the molten mixture into desired shapes. The resulting alloys are then subjected to various heat treatments to enhance their mechanical properties .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium and copper undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while copper reacts with oxygen to form copper oxide (CuO). Both metals can also undergo reduction reactions to revert to their elemental forms .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and copper include acids (such as hydrochloric acid, HCl, and sulfuric acid, H₂SO₄), bases (such as sodium hydroxide, NaOH), and oxidizing agents (such as hydrogen peroxide, H₂O₂). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cadmium and copper include their respective oxides, sulfides, and halides. For example, cadmium reacts with chlorine to form cadmium chloride (CdCl₂), while copper reacts with sulfur to form copper sulfide (CuS). These compounds have various applications in industry and research .
Wissenschaftliche Forschungsanwendungen
Cadmium-copper compounds and alloys have numerous scientific research applications. In chemistry, they are used as catalysts in various chemical reactions. In biology, cadmium-copper complexes are studied for their potential roles in biological systems, such as metalloproteins and enzymes. In medicine, cadmium-copper alloys are explored for their antimicrobial properties and potential use in medical devices. In industry, these alloys are used in the production of high-strength materials, electrical components, and corrosion-resistant coatings .
Wirkmechanismus
The mechanism of action of cadmium-copper compounds involves their interaction with molecular targets and pathways in biological systems. Cadmium can bind to proteins and enzymes, disrupting their normal functions and leading to toxic effects. Copper, on the other hand, plays a crucial role in various enzymatic reactions and cellular processes. When combined, cadmium and copper can form complexes that exhibit unique biochemical properties, such as enhanced catalytic activity or altered metal ion homeostasis .
Vergleich Mit ähnlichen Verbindungen
Cadmium-copper compounds can be compared with other similar compounds, such as zinc-copper and nickel-copper alloys. While zinc-copper alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium-copper alloys offer increased strength and hardness. Nickel-copper alloys, on the other hand, are valued for their high-temperature stability and resistance to oxidation. The unique properties of cadmium-copper alloys make them suitable for specific applications where strength and hardness are critical .
Similar Compounds
- Zinc-copper alloys
- Nickel-copper alloys
- Silver-copper alloys
- Gold-copper alloys
These similar compounds share some properties with cadmium-copper alloys but also exhibit distinct characteristics that make them suitable for different applications .
Eigenschaften
CAS-Nummer |
12685-29-9 |
|---|---|
Molekularformel |
CdCu |
Molekulargewicht |
175.96 g/mol |
IUPAC-Name |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
InChI-Schlüssel |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
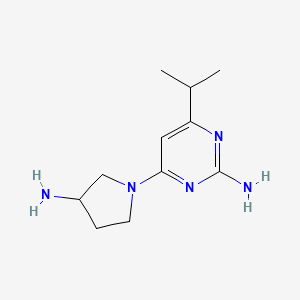
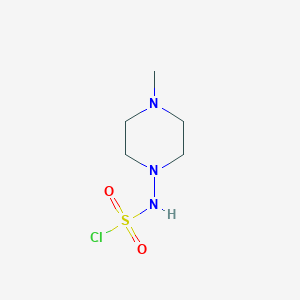
dimethylsilane](/img/structure/B14130440.png)
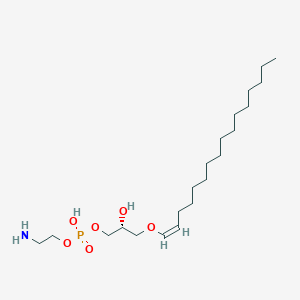

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
